6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

physicochemical properties drug-likeness CNS drug discovery

6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1215951-61-3) is a heterocyclic compound belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family, a scaffold class with documented caspase‑activation and apoptosis‑induction properties relevant to anticancer research. The compound possesses a 2‑methoxyphenyl group at the 6‑position, a methyl group at the 3‑position, and a molecular formula of C₁₂H₁₄N₄OS with a molecular weight of 262.33 Da.

Molecular Formula C12H14N4OS
Molecular Weight 262.33
CAS No. 1215951-61-3
Cat. No. B2982233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS1215951-61-3
Molecular FormulaC12H14N4OS
Molecular Weight262.33
Structural Identifiers
SMILESCC1=NN=C2N1NC(CS2)C3=CC=CC=C3OC
InChIInChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-10(7-18-12)9-5-3-4-6-11(9)17-2/h3-6,10,15H,7H2,1-2H3
InChIKeySEUCDWZXSZQDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1215951-61-3) Matters for Scientific Procurement


6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1215951-61-3) is a heterocyclic compound belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family, a scaffold class with documented caspase‑activation and apoptosis‑induction properties relevant to anticancer research [1]. The compound possesses a 2‑methoxyphenyl group at the 6‑position, a methyl group at the 3‑position, and a molecular formula of C₁₂H₁₄N₄OS with a molecular weight of 262.33 Da . This specific substitution pattern distinguishes it from larger, more lipophilic triazolothiadiazine analogs that bear bulkier phenoxymethyl or multi‑ring substituents at position 3, providing a unique molecular entry point for structure–activity relationship (SAR) studies within this pharmacologically significant chemotype.

Critical Substituent Sensitivity: Why 3‑Position Modification of the Triazolothiadiazine Core Demands Compound‑Specific Selection


Substitution at the 3‑position of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold profoundly influences both target engagement and pharmacokinetic behavior. Direct experimental evidence from the JBC‑published RGS14 inhibitor development program demonstrates that two triazolothiadiazine analogs—Z55628018 and Z56944652—differing solely in their 3‑position substituents, exhibit drastically divergent central nervous system (CNS) penetration and systemic exposure profiles [1]. In that study, the 3‑phenoxymethyl analog Z56944652 achieved effective CNS levels (brain‑to‑plasma ratio Kp ≈ 1.0), whereas the 3‑dihydrobenzodioxinyl analog Z55628018 was virtually undetectable in plasma and brain [1]. Such dramatic functional divergence driven by a single substituent change underscores that generic substitution of any triazolothiadiazine by a close structural analog cannot be assumed without quantitative, compound‑specific data—a principle directly applicable to the 3‑methyl‑substituted variant represented by CAS 1215951-61-3.

Quantitative Differentiation Evidence for 6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1215951-61-3)


Molecular Weight and LogP Differentiation vs. Larger 3‑Phenoxymethyl Triazolothiadiazine Analogs

CAS 1215951-61-3 possesses a molecular weight of 262.33 Da and a calculated LogP of 1.99, as provided in the vendor technical datasheet . This is substantially smaller and less lipophilic than the structurally related triazolothiadiazine Z56944652, which bears a 3‑phenoxymethyl substituent and has a reported molecular weight of 392.43 Da with a calculated XLogP of 3.59 [1]. The lower LogP value of the target compound places it closer to the optimal range for oral bioavailability and favorable aqueous solubility under Lipinski’s Rule of Five guidelines, while the reduced molecular weight offers a distinct advantage for fragment‑based or lead‑optimization campaigns where incremental mass addition is planned [REFS-1, REFS-2].

physicochemical properties drug-likeness CNS drug discovery

Vendor‑Guaranteed Purity Specification Supporting Reproducible Biological Evaluation

The compound is commercially available from the research‑chemical supplier ChemScene at a certified purity of ≥98% (Cat. No. CS‑0554075) . This purity specification exceeds the commonly accepted ≥95% threshold for in vitro pharmacology studies and ensures that biological activity readouts are unlikely to be confounded by impurities exceeding 2% of the total mass. For a scaffold class in which subtle structural modifications can profoundly alter bioactivity—as evidenced by the CNS penetration divergence between Z55628018 and Z56944652 [1]—procurement of a defined, high‑purity batch is critical for obtaining reproducible SAR data and for valid cross‑study comparisons.

chemical purity reproducibility assay qualification

Sub‑500 Da Molecular Weight Compliance with Lipinski and CNS Drug‑Like Space

With a molecular weight of 262.33 Da, CAS 1215951-61-3 sits well below the 500 Da upper limit of Lipinski’s Rule of Five and within the lower‑mass quadrant that is statistically associated with higher probabilities of clinical success for oral drug candidates [1]. In the broader triazolothiadiazine chemical series evaluated for RGS14 inhibition, the 49 active compounds ranged from 264.4 to 498.6 Da (mean 394.0 Da) [2]; the target compound, at 262 Da, is essentially at the minimal‑mass boundary of that active series, offering a unique, minimal‑substituent template for systematic medicinal chemistry exploration where incremental mass addition can be tracked against gains in potency and selectivity.

drug-likeness CNS MPO lead optimization

Predicted CNS Multiparameter Optimization (MPO) Profile vs. Experimentally Validated CNS‑Penetrant Analog Z56944652

Deep‑learning pharmacokinetic predictions across the 49‑compound triazolothiadiazine series indicated that the majority of actives are anticipated to penetrate the blood–brain barrier (BBB) [1]. This prediction was experimentally confirmed for the closely related analog Z56944652, which exhibited a brain‑to‑plasma concentration ratio (Kp) of approximately 1.0 and achieved peak brain levels of ~20 ng/g tissue at 1 h post‑intraperitoneal dose of 10 mg/kg in Swiss‑Webster mice [1]. CAS 1215951-61-3, with its lower molecular weight (262.33 Da) and lower LogP (1.99) relative to Z56944652, is positioned within a favorable CNS MPO parameter space (MW < 360 Da, LogP 1–3) that is statistically associated with high BBB permeability [REFS-2, REFS-3]. While direct CNS pharmacokinetic data for CAS 1215951-61-3 have not yet been published, its superior physicochemical alignment with CNS drug‑like space makes it a compelling candidate for CNS‑targeted probe development within the triazolothiadiazine series.

CNS penetration blood-brain barrier neurotherapeutics

Patent‑Documented Class‑Level Apoptosis‑Inducing Activity Supporting Anticancer Research Applications

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, encompassing the substitution pattern of CAS 1215951-61-3, is explicitly claimed in patent WO2009094205A2 as an activator of caspases and inducer of apoptosis with potential use as a therapeutically effective anticancer agent [1]. The patent defines the generic Formula I wherein Ar₁ (position 3) can be methyl and Ar₂ (position 6) can be 2‑methoxyphenyl, directly covering the target compound. In the broader triazolothiadiazine literature, multiple derivatives have demonstrated in vitro cytotoxicity against human cancer cell lines including MCF-7 (breast), A549 (lung), HeLa (cervical), and SW620 (colon) [REFS-2, REFS-3]. While compound‑specific IC₅₀ values for CAS 1215951-61-3 have not been reported in the peer‑reviewed literature, its explicit inclusion within the patent claims establishes a documented intellectual property basis for its anticancer potential, making it a relevant procurement choice for oncology‑focused screening cascades.

apoptosis caspase activation anticancer agents

High‑Impact Application Scenarios for 6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1215951-61-3) in Drug Discovery and Chemical Biology


Minimal‑Mass Scaffold for Fragment‑Based Lead Generation Targeting the RGS14/G‑Protein Interface

Given its molecular weight of 262 Da—positioned at the lower boundary of the active triazolothiadiazine series (range 264–499 Da) [1]—CAS 1215951-61-3 serves as an ideal starting fragment for structure‑guided optimization of RGS14 GAP inhibitors. Researchers can systematically add substituents to the 3‑position while monitoring gains in potency using the Transcreener GDP‑detection RGScreen assay, which was successfully employed to characterize over 40 second‑generation analogs in the JBC study [1].

CNS‑Penetrant Probe Development Leveraging Favorable Physicochemical Properties

The compound’s low LogP (1.99) and low molecular weight align with CNS MPO parameters predictive of BBB permeability [2]. This application scenario is reinforced by the experimentally confirmed CNS penetration of the structurally related analog Z56944652 (Kp ≈ 1.0 in mice) [1]. Procurement of CAS 1215951-61-3 enables medicinal chemistry teams to explore whether the 3‑methyl substitution preserves CNS exposure while potentially reducing the off‑target fluorescence interference that led to discontinuation of Z56944652 [1].

High‑Purity Reference Standard for Cancer‑Cell Apoptosis Screening Cascades

With vendor‑certified purity ≥98% and explicit coverage by patent claims for caspase‑mediated apoptosis induction [3], CAS 1215951-61-3 can be deployed as a well‑characterized screening compound in oncology panels. Its use as a reference standard allows direct comparison with more elaborated triazolothiadiazine analogs—such as the pyrazolyl‑substituted derivatives reported to inhibit EGFR and CDK‑2 at nanomolar concentrations [4]—thereby anchoring SAR campaigns with a minimal‑substituent baseline control.

Computational Chemistry Benchmark for Triazolothiadiazine Docking and QSAR Model Building

The precisely defined molecular properties of CAS 1215951-61-3—including calculated TPSA (51.97 Ų), LogP (1.99), and rotatable bond count (2) —make it a valuable input for computational modeling studies of the triazolothiadiazine scaffold. The deep‑learning docking and scoring approaches described by Agogo‑Mawuli et al. (2025) for predicting binding poses in the RGS14 RGS‑box canyon [1] can be calibrated using this compound as a minimal‑feature reference, facilitating the validation of machine‑learning‑enhanced docking protocols on simpler ligand systems before advancing to more complex analogs.

Quote Request

Request a Quote for 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.